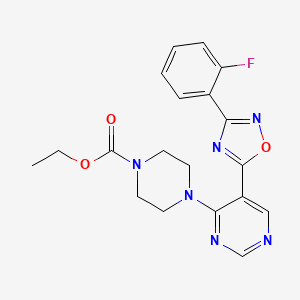

Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O3/c1-2-28-19(27)26-9-7-25(8-10-26)17-14(11-21-12-22-17)18-23-16(24-29-18)13-5-3-4-6-15(13)20/h3-6,11-12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOCKONVFODCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the oxadiazole core : The initial step includes the reaction of 2-fluorophenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring.

- Pyrimidine ring synthesis : The oxadiazole derivative is then reacted with pyrimidine derivatives to introduce the pyrimidine moiety.

- Piperazine attachment : Finally, a piperazine ring is introduced through a coupling reaction, leading to the formation of the target compound.

Anticancer Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:

- Cytotoxicity : One study reported that compounds with similar structures showed IC50 values in the range of against various cancer cell lines such as MCF-7 and A549 . This suggests that this compound may possess comparable or enhanced cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | A549 | 0.12 - 2.78 |

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Similar compounds have been shown to increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds derived from oxadiazoles have demonstrated the ability to halt the cell cycle at various phases, particularly G2/M phase, thereby inhibiting proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Functional Groups : The presence of electron-withdrawing groups (EWGs) such as fluorine on the phenyl ring enhances biological activity by increasing electron deficiency and improving interaction with target proteins .

Comparative Analysis

A comparative analysis of similar oxadiazole derivatives reveals that modifications in substituents can significantly influence their anticancer potency:

| Derivative | Substituent | Activity |

|---|---|---|

| Compound C | No Fluorine | Low |

| Compound D | Fluorine Present | High |

Case Studies

Several studies have highlighted the promising biological activities of related compounds:

- In Vivo Studies : In vivo studies using xenograft models demonstrated that certain oxadiazole derivatives inhibited tumor growth effectively without significant toxicity .

- Combination Therapies : Some studies suggest that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects .

科学的研究の応用

Biological Activities

Research indicates that Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate exhibits several biological activities:

1. Anticancer Properties

- Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant apoptosis induction in cancer cell lines such as MCF-7, suggesting its role in cancer therapy .

2. Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural components enhance interaction with microbial enzymes, which may inhibit growth and replication .

3. Enzyme Inhibition

- It may act as an inhibitor for specific enzymes involved in disease processes, contributing to its therapeutic potential against metabolic disorders .

Case Studies

Several case studies have documented the effectiveness of this compound:

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of reaction conditions. Critical steps include:

- Coupling reactions : Formation of the oxadiazole ring via cyclization of appropriate precursors (e.g., amidoximes with carboxylic acid derivatives) under dehydrating conditions .

- Piperazine functionalization : Introduction of the piperazine-carboxylate group via nucleophilic substitution or condensation reactions, often using DMF as a solvent and bases like triethylamine to facilitate deprotonation .

- Purification : Column chromatography or recrystallization is essential to isolate intermediates and the final product. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : H and C NMR confirm the integration of protons and carbons, particularly for distinguishing fluorophenyl and oxadiazole moieties .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer : Prioritize target-agnostic assays to identify potential bioactivity:

- Broad-spectrum kinase inhibition assays : Use ADP-Glo™ kinase assays to screen against a panel of 50+ kinases .

- Cytotoxicity profiling : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data from different studies be reconciled?

- Methodological Answer : Contradictions in SAR often arise from variations in assay conditions or substituent electronic effects. Mitigation strategies include:

- Standardized assays : Re-test analogs under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural contributions .

- Computational modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing/donating effects of the 2-fluorophenyl group on oxadiazole ring polarization .

- Meta-analysis : Compare data across studies with similar targets (e.g., kinase vs. GPCR-focused studies) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer : Stability challenges include hydrolysis of the ester group and oxadiazole ring degradation. Solutions involve:

- pH stability studies : Use phosphate buffers (pH 2–9) to identify degradation hotspots. LC-MS can track hydrolytic byproducts (e.g., free piperazine) .

- Formulation additives : Co-solvents like PEG-400 or cyclodextrins improve solubility and reduce ester hydrolysis .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions, guiding storage conditions (e.g., -20°C under nitrogen) .

Q. How can computational docking studies predict target interactions for this compound?

- Methodological Answer : Molecular docking requires careful parameterization:

- Protein preparation : Retrieve crystal structures (e.g., from PDB) and perform energy minimization using AMBER .

- Ligand parametrization : Assign partial charges to the fluorophenyl group using the RESP method in Gaussian .

- Binding mode validation : Compare docking poses with experimental data (e.g., mutagenesis or SPR binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。